molecular formula C8H15IO B15240739 1-Ethoxy-1-(iodomethyl)cyclopentane

1-Ethoxy-1-(iodomethyl)cyclopentane

Cat. No.: B15240739
M. Wt: 254.11 g/mol
InChI Key: TYVWBBDUDZGYOJ-UHFFFAOYSA-N
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Description

1-Ethoxy-1-(iodomethyl)cyclopentane is an organic compound with the molecular formula C8H15IO It is a cycloalkane derivative, characterized by a cyclopentane ring substituted with an ethoxy group and an iodomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-(iodomethyl)cyclopentane can be synthesized through several methods. One common approach involves the reaction of cyclopentane with ethyl iodide in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the ethoxy group is introduced to the cyclopentane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-1-(iodomethyl)cyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: 1-Ethoxy-1-(hydroxymethyl)cyclopentane.

    Oxidation: Cyclopentanone, cyclopentane carboxylic acid.

    Reduction: 1-Ethoxy-1-methylcyclopentane.

Scientific Research Applications

1-Ethoxy-1-(iodomethyl)cyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various cyclopentane derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Ethoxy-1-(iodomethyl)cyclopentane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act by inhibiting certain enzymes or interfering with cellular processes. The iodomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

    Cyclopentane: A simple cycloalkane with no substituents.

    1-Ethoxycyclopentane: Lacks the iodomethyl group.

    1-Iodomethylcyclopentane: Lacks the ethoxy group

Uniqueness: 1-Ethoxy-1-(iodomethyl)cyclopentane is unique due to the presence of both ethoxy and iodomethyl groups on the cyclopentane ring.

Properties

Molecular Formula

C8H15IO

Molecular Weight

254.11 g/mol

IUPAC Name

1-ethoxy-1-(iodomethyl)cyclopentane

InChI

InChI=1S/C8H15IO/c1-2-10-8(7-9)5-3-4-6-8/h2-7H2,1H3

InChI Key

TYVWBBDUDZGYOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCC1)CI

Origin of Product

United States

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